methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetrakis(acetyloxy)oxane-2-carboxylate
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Overview
Description
The compound “methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetrakis(acetyloxy)oxane-2-carboxylate” is a type of organic compound known as an ester. Esters are derived from carboxylic acids and alcohols. They are characterized by the presence of a carbonyl group adjacent to an ether group .
Molecular Structure Analysis
The molecular structure of this compound would include a six-membered ring (oxane) with four acetyloxy groups and one carboxylate group attached. The stereochemistry is specified by the (2R,3R,4R,5S,6R) notation .Chemical Reactions Analysis
As an ester, this compound would be expected to undergo reactions typical of esters, such as hydrolysis, transesterification, and reactions with Grignard reagents .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Esters generally have pleasant odors and are less dense than water .Scientific Research Applications
Synthetic Routes and Derivatives
Hydroxyalkylation of Methyl 2-Siloxycyclopropanecarboxylates : Brückner and Reissig (1985) demonstrated the synthesis of methyl tetrahydrofuran-3-carboxylates and their oxo analogues through a process involving deprotonation, addition of carbonyl compounds, ring cleavage, and reductive or oxidative work-up, showcasing a method for functionalized furan derivatives creation (Brückner & Reissig, 1985).
Reduction and Transformation Studies : Kitchin and Stoodley (1973) explored the reduction of methyl tetramethyl oxo-oxa-thia-azabicyclo compounds, providing insights into stereoselectivity and chemical transformations of such compounds, emphasizing the versatility in synthetic organic chemistry (Kitchin & Stoodley, 1973).
Stable Carbocation Observation in Criegee Rearrangement : Krasutsky et al. (2000) discovered a stable carbocation during the Criegee rearrangement with trifluoroperacetic acid, highlighting a novel synthetic pathway that involves selective oxidative cleavage-cyclization of adamantane, which can be applied for the synthesis of bicyclo and oxaadamantane derivatives (Krasutsky et al., 2000).
Palladium-Catalyzed Oxidative Cyclization-Alkoxycarbonylation : Bacchi et al. (2005) reported on the synthesis of heterocyclic derivatives via palladium-catalyzed oxidative carbonylation, showing the creation of tetrahydrofuran, dioxolane, oxazoline, dihydropyridinone, and tetrahydropyridinedione derivatives, highlighting the method's efficiency and versatility in producing a range of heterocycles (Bacchi et al., 2005).
Dirhodium(II) Tetrakis(carboxamidates) in Catalytic Metal-Carbene Transformations : Doyle et al. (1993) compared structures and selectivities of dirhodium(II) compounds in enantiocontrol for metal-carbene transformations, offering insights into catalysis mechanisms and the potential for asymmetric synthesis (Doyle et al., 1993).
Safety And Hazards
Future Directions
properties
IUPAC Name |
methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetraacetyloxyoxane-2-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O11/c1-6(16)22-10-11(23-7(2)17)13(24-8(3)18)15(25-9(4)19)26-12(10)14(20)21-5/h10-13,15H,1-5H3/t10-,11-,12-,13+,15+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPOQCELSZBSZGX-NTASLKFISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1C(C(OC(C1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)O[C@@H]1[C@H]([C@@H](O[C@@H]([C@H]1OC(=O)C)OC(=O)C)C(=O)OC)OC(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O11 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.31 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
methyl (2R,3R,4R,5S,6R)-3,4,5,6-tetrakis(acetyloxy)oxane-2-carboxylate |
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